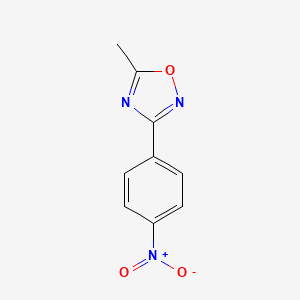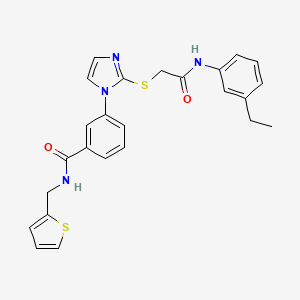
(6-Methyloxan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Methyloxan-2-yl)methanamine” is a chemical compound with the CAS Number: 1856184-55-8 . It has a molecular weight of 129.2 and its IUPAC name is (6-methyltetrahydro-2H-pyran-2-yl)methanamine . The compound is typically stored at a temperature of 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(6-Methyloxan-2-yl)methanamine” is 1S/C7H15NO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(6-Methyloxan-2-yl)methanamine” is a liquid at room temperature . and is typically stored at a temperature of 4°C .Scientific Research Applications
Antimicrobial Activities
A study on quinoline derivatives carrying the 1,2,3-triazole moiety, starting from 4-methoxyaniline and involving multiple steps, demonstrated moderate to very good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Thomas et al., 2010).
Catalytic Hydrogenation
Research on the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates revealed a pathway to produce a dynamic mixture of enamines and tetrahydro-2-furanamines. This process showcases the versatility of such compounds in chemical synthesis and the potential for generating diverse organic molecules (Sukhorukov et al., 2008).
Polymer Chemistry
The fixation of CO2 into glycidyl methacrylate, leading to the production of polymethacrylate with cyclic carbonate moieties, indicates the role of these compounds in developing new materials. Such polymers have applications in environmental sustainability and innovative material science (Kihara & Endo, 1992).
Methylation Studies
The cooperative function of Mettl3 and Mettl14 methyltransferases in creating m(6)A modifications on RNA highlights the importance of methylation in biological processes. Understanding these mechanisms opens avenues for research in epigenetics and gene expression regulation (Wang et al., 2016).
Anticancer Activity
New palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff Bases, characterized for their anticancer activity, demonstrate the potential of these compounds in therapeutic applications. The high selectivity and cytotoxic activity against various cancer cell lines offer insights into the development of new cancer treatments (Mbugua et al., 2020).
Corrosion Inhibition
Amino acid compounds have been studied as inhibitors for steel corrosion, showcasing the potential of these substances in industrial applications to protect metals from corrosive environments. The insights from these studies contribute to the development of more effective and eco-friendly corrosion inhibitors (Yadav et al., 2015).
Safety and Hazards
The safety information for “(6-Methyloxan-2-yl)methanamine” includes several hazard statements: H227, H302, H314, H335 . These correspond to the following hazards: combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The compound also has several precautionary statements, including P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
(6-methyloxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-7(5-8)9-6/h6-7H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQSPIPCFWHJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyloxan-2-yl)methanamine | |
CAS RN |
1856184-55-8 |
Source


|
| Record name | (6-methyloxan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2873461.png)
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)
![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)



![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)
![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)
methanone](/img/structure/B2873481.png)